N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C17H30ClN. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-benzyl-N-butyl-N-ethylamine with butyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-Benzyl-N-butyl-N-ethylbutan-1-aminium hydroxide .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of cleaning agents, disinfectants, and fabric softeners.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride involves its interaction with cell membranes. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as a disinfectant and in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar in structure but with different alkyl groups attached to the nitrogen atom.
N-tert-Butylbenzenesulfinimidoyl chloride: Another quaternary ammonium compound with different functional groups
Uniqueness
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is unique due to its specific combination of benzyl, butyl, and ethyl groups attached to the nitrogen atom. This unique structure imparts specific surfactant properties that are valuable in various applications .
Eigenschaften
CAS-Nummer |
61241-03-0 |
---|---|
Molekularformel |
C17H30ClN |
Molekulargewicht |
283.9 g/mol |
IUPAC-Name |
benzyl-dibutyl-ethylazanium;chloride |
InChI |
InChI=1S/C17H30N.ClH/c1-4-7-14-18(6-3,15-8-5-2)16-17-12-10-9-11-13-17;/h9-13H,4-8,14-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FBRKMAPZDDBCHJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CC)(CCCC)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.